molecular formula C17H14FN3O3S B2698799 2-fluoro-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide CAS No. 478063-18-2

2-fluoro-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide

Cat. No.: B2698799
CAS No.: 478063-18-2
M. Wt: 359.38
InChI Key: UTOADMZHBJHNSA-UHFFFAOYSA-N
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Description

2-fluoro-N’-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide is a complex organic compound with a unique structure that includes a fluorine atom, a pyrrole ring, and a benzenesulfonohydrazide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N’-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-fluorobenzoyl chloride with 1H-pyrrole to form 2-fluoro-N’-[2-(1H-pyrrol-1-yl)benzoyl]benzamide. This intermediate is then reacted with benzenesulfonohydrazide under specific conditions to yield the final product.

Industrial Production Methods

This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N’-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like nitro or halogen atoms .

Scientific Research Applications

2-fluoro-N’-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-N’-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and pyrrole ring play crucial roles in these interactions, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonohydrazides and pyrrole-containing molecules, such as:

Uniqueness

What sets 2-fluoro-N’-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide apart is the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it more effective in certain applications .

Properties

IUPAC Name

N'-(2-fluorophenyl)sulfonyl-2-pyrrol-1-ylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3S/c18-14-8-2-4-10-16(14)25(23,24)20-19-17(22)13-7-1-3-9-15(13)21-11-5-6-12-21/h1-12,20H,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOADMZHBJHNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNS(=O)(=O)C2=CC=CC=C2F)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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